N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound characterized by its unique structure, which includes a piperidine ring and a pyrrolo[2,3-d]pyrimidine core. Its molecular formula is C₁₂H₁₈ClN₅, and it has a molecular weight of 267.76 g/mol. The compound is often encountered in its hydrochloride form, which enhances its solubility and stability in various applications .
N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been identified as a potent inhibitor of Janus Kinase 3 (JAK3), which plays a critical role in the signaling pathways of various cytokines involved in immune responses. This inhibition suggests potential therapeutic applications in autoimmune diseases and inflammatory conditions. Studies have indicated that compounds with similar structures exhibit selective inhibition of JAK pathways, underscoring their relevance in drug discovery .
Several synthesis methods for N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine have been reported:
The primary applications of N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine are in pharmaceutical development:
Interaction studies have shown that N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine selectively binds to JAK3 with high affinity. These studies typically involve:
Such studies are crucial for understanding the therapeutic potential and safety profile of this compound .
Several compounds share structural similarities with N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Similar core structure | Exhibits different selectivity towards JAK isoforms |
| Ritlecitinib | Contains similar pyrrolo[2,3-d]pyrimidine | Developed specifically for autoimmune diseases |
| PF-06651600 | Another JAK inhibitor | Known for its selective inhibition profile |
These compounds highlight the structural diversity within this chemical class while emphasizing the unique characteristics of N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine regarding its specific biological activity and potential therapeutic applications.
The compound’s molecular formula, C₁₂H₁₇N₅, reflects a fusion of two heterocyclic systems: a pyrrolo[2,3-d]pyrimidine core and a 6-methylpiperidin-3-yl substituent. The pyrrolo[2,3-d]pyrimidine system consists of a pyrimidine ring (six-membered, two nitrogen atoms) fused to a pyrrole ring (five-membered, one nitrogen atom). The piperidine substituent introduces a six-membered saturated ring with one nitrogen atom and a methyl group at the 6-position.
The stereochemical configuration (3R,6S) arises from two chiral centers in the piperidine ring. At carbon 3, the substituents are arranged in the R configuration, while carbon 6 adopts the S configuration due to the methyl group’s spatial orientation. This stereochemical specificity influences the molecule’s three-dimensional shape, impacting its interactions with biological targets.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 231.30 g/mol |
| CAS Registry Number | 1792184-37-2, 2042650-70-2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 61.7 Ų |
While crystallographic data for this specific compound remains unpublished, its structural analogs provide insights into likely conformational behaviors. The piperidine ring typically adopts a chair conformation to minimize steric strain, with the methyl group at C6 occupying an equatorial position. The pyrrolo[2,3-d]pyrimidine core’s rigidity restricts rotational freedom, whereas the piperidine substituent exhibits limited flexibility due to its saturated nature.
Molecular dynamics simulations predict that the N-H group in the piperidine ring participates in intramolecular hydrogen bonding with the pyrimidine N3 atom, stabilizing a folded conformation. This interaction may enhance membrane permeability by reducing the molecule’s effective polarity.
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, featured in kinase inhibitors and antiviral agents. Below, we contrast the target compound with derivatives bearing alternative substituents:
Table 2: Comparative Properties of Pyrrolo[2,3-d]pyrimidine Derivatives
| Derivative | LogP | Solubility (mg/mL) | Kinase Inhibition (IC₅₀) |
|---|---|---|---|
| Unsubstituted Core | 1.2 | 0.5 | >10 µM |
| 4-Amino Derivative | 0.8 | 1.2 | 2.5 µM |
| Target Compound | 2.1 | 0.9 | 0.7 µM |
The target compound’s 6-methylpiperidin-3-yl group confers a optimal logP value (~2.1), enhancing blood-brain barrier penetration compared to more polar derivatives. Its stereochemistry further refines target engagement, as evidenced by a 3.5-fold increase in kinase inhibition potency over racemic analogs.
The synthesis of N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine represents a sophisticated synthetic challenge that requires careful consideration of pyrrolopyrimidine scaffold construction and subsequent functionalization strategies [1]. The pyrrolopyrimidine core serves as the central heterocyclic framework, with the molecular formula C12H17N5 and a molecular weight of 231.3 daltons [1].
The foundational approach to pyrrolopyrimidine synthesis involves the construction of the bicyclic core through cyclization reactions starting from pyrimidine precursors [9]. A widely employed strategy utilizes 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate, which can be synthesized through cyclization of 6-amino-2-methylpyrimidin-4(3H)-one followed by chlorination with phosphorus(V) oxychloride [10] [12].
Table 1: Pyrrolopyrimidine Synthesis Methods and Yields
| Method | Starting Material | Key Reaction | Yield (%) | Temperature (°C) | Time |
|---|---|---|---|---|---|
| Dakin-West/Dimroth | Alanine + Malononitrile | Cyclization | 75-85 | 150-175 | 4-6 h |
| Chlorination/Amination | 7-nitro-pyrrolo[2,3-d]pyrimidin-4(5H)-one | POCl3 treatment | 80-90 | Reflux | 2-4 h |
| Solution-Phase SNAr | 4-chloro-pyrrolopyrimidine | Nucleophilic substitution | 60-75 | 175 | 50 min |
| Solid-Phase Synthesis | Peptoid-resin intermediates | On-resin cyclization | 45-70 | 90 | 3-5 h |
The multi-step functionalization of the pyrrolopyrimidine scaffold typically proceeds through nucleophilic aromatic substitution (SNAr) reactions at the 4-position [15]. This approach allows for the introduction of diverse amine substituents while maintaining the integrity of the heterocyclic core [15]. The reaction conditions often require elevated temperatures ranging from 150°C to 190°C, with microwave irradiation proving beneficial for achieving complete conversion [15].
An alternative solid-phase synthesis methodology has been developed that offers enhanced modularity and purification advantages [22]. This approach involves the initial construction of peptoid intermediates on Rink amide resin, followed by cyclization with 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde [22]. The subsequent treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene in dimethylformamide and methanol provides the pyrrolopyrimidine core through concomitant cyclization and dimethylamination [22].
The optimization of reaction conditions has revealed that the use of trimethylsilylethoxymethyl protecting groups is essential for successful transformations, particularly during Buchwald-Hartwig amination reactions [29]. The choice of solvent systems significantly influences reaction outcomes, with dimethylformamide and N-methylpyrrolidone proving most effective for high-temperature nucleophilic substitutions [15].
Recent advances in pyrrolopyrimidine functionalization have demonstrated the utility of palladium-catalyzed cross-coupling reactions for introducing aryl substituents [25]. Suzuki-Miyaura coupling reactions at the 6-position of the pyrrolopyrimidine core provide access to diversely substituted analogues with yields ranging from 52% to 71% [14]. The selectivity for mono-arylation over di-arylation can be achieved through careful control of reaction stoichiometry and catalyst loading [14].
The incorporation of the (3R,6S)-6-methylpiperidine moiety represents a critical stereochemical challenge in the synthesis of the target compound [6]. The stereoselective synthesis of 2,6-disubstituted piperidines has been extensively studied, with particular focus on controlling the stereochemical outcomes at multiple positions [11] [13].
Table 2: Stereoselective Piperidine Synthesis Methods
| Method | Stereoselectivity | Enantiomeric Excess (%) | Diastereomeric Ratio | Catalyst System |
|---|---|---|---|---|
| Asymmetric Hydrogenation | High | 90-95 | >20:1 | Ir/SegPhos |
| Rhodium-Catalyzed Transfer Hydrogenation | Excellent | 85-93 | >15:1 | Rh/Chiral Amine |
| Borylative Migration | Good | 88-92 | 10:1-15:1 | Pd/Chiral Phosphine |
| Enantioselective Coupling | Moderate | 78-85 | 8:1-12:1 | Ni/Chiral Ligand |
The asymmetric hydrogenation of pyridinium salts has emerged as a powerful method for accessing enantioenriched piperidine derivatives [28] [34]. Iridium-catalyzed asymmetric hydrogenation using SegPhos ligands provides excellent enantioselectivities up to 99.3:0.7 enantiomeric ratio for α-aryl and α-heteroaryl piperidines [35]. The key to achieving high stereoselectivity lies in the initial protonation of the enamine intermediate, which determines the stereochemical outcome rather than the hydride reduction step [35].
The synthesis of 2-alkylpiperidines with defined stereochemistry can be accomplished through asymmetric hydrogenation of 2-alkylpyridine derivatives using MeO-BoQPhos ligands [28]. This methodology provides enantioselectivities up to 93:7 enantiomeric ratio and has demonstrated broad substrate scope across various alkyl substituents [28]. The resulting enantioenriched piperidines can be readily transformed into biologically relevant molecules through subsequent functional group manipulations [28].
Rhodium-catalyzed transfer hydrogenation represents another viable approach for stereoselective piperidine synthesis [18]. This methodology employs chiral primary amines under reducing conditions to induce chirality on the piperidine ring through transamination with pyridinium nitrogen [18]. The reaction demonstrates excellent diastereoselectivity and enantioselectivity while accommodating reducible and coordinating functional groups [18].
Table 3: Stereocontrol Strategies in Piperidine Synthesis
| Strategy | Mechanism | Key Features | Typical Selectivity |
|---|---|---|---|
| Chiral Auxiliary | Substrate control | Removable chiral group | 85-95% de |
| Asymmetric Catalysis | Catalyst control | Chiral metal complexes | 90-99% ee |
| Kinetic Resolution | Selective reaction | Rate differences | 80-90% ee |
| Dynamic Resolution | Equilibration | Thermodynamic control | 85-95% ee |
The borylative migration approach offers unique advantages for synthesizing functionalized chiral piperidines [17]. Palladium-catalyzed enantioselective borylative migration of alkenyl nonaflate derivatives provides access to chiral piperidinyl allylic boronates with enantioselectivities up to 92% [17]. The optimization of reaction conditions revealed that diethyl ether and cyclopentyl methyl ether are suitable solvents providing the highest enantioselectivity under low catalyst loading conditions [17].
The incorporation of methyl substituents at specific positions requires careful consideration of steric and electronic factors [6]. Double reductive amination protocols have proven effective for constructing substituted piperidines with predictable stereochemical outcomes [6]. The use of ruthenium(II)-catalyzed double reductive amination of glutaric dialdehyde provides highly selective access to amine-substituted piperidines [6].
The development of large-scale synthesis routes for N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine requires careful optimization of reaction conditions, solvent systems, and purification protocols to ensure economic viability and environmental sustainability [12] [23].
The Dakin-West reaction has been successfully implemented on plant scale for pyrrolopyrimidine synthesis, representing the first reported application of this methodology at industrial scale [12] [23]. The modified procedure avoids uncontrolled release of carbon dioxide through careful temperature control and staged addition protocols [12] [23]. The complete synthesis requires neither chromatographic purification nor extraction procedures, resulting in a remarkably ecological and economical process [12] [23].
Table 4: Process Chemistry Optimization Parameters
| Parameter | Laboratory Scale | Pilot Scale | Manufacturing Scale | Optimization Target |
|---|---|---|---|---|
| Reaction Volume | 10-100 mL | 1-10 L | 100-1000 L | Linear scalability |
| Temperature Control | ±2°C | ±1°C | ±0.5°C | Consistent quality |
| Mixing Efficiency | Magnetic stirring | Overhead stirring | Impeller design | Mass transfer |
| Purification Method | Column chromatography | Crystallization | Continuous processing | Cost reduction |
Flow chemistry methodologies offer significant advantages for pharmaceutical manufacturing, particularly for reactions requiring precise temperature and residence time control [30]. Continuous-flow synthesis enables the preparation of complex molecules with improved safety profiles and reduced waste generation [30]. The implementation of flow chemistry for pyrrolopyrimidine synthesis allows for residence times as short as 3-10 minutes while maintaining high yields and product quality [30].
The selection of appropriate solvents plays a crucial role in process development, with considerations for environmental impact, safety, and economic factors [40]. Green chemistry principles emphasize the use of environmentally benign solvents and the minimization of waste streams [40]. Phase transfer catalysts such as tetrabutylammonium iodide have proven effective for facilitating carbon-nitrogen bond formation through nucleophilic aromatic substitution mechanisms [40].
Table 5: Solvent Selection Criteria for Large-Scale Synthesis
| Solvent | Boiling Point (°C) | Environmental Rating | Cost Factor | Process Suitability |
|---|---|---|---|---|
| Dimethylformamide | 153 | Moderate | Medium | High temperature reactions |
| Tetrahydrofuran | 66 | Good | Low | Moderate temperature reactions |
| Ethanol | 78 | Excellent | Low | Crystallization medium |
| Water | 100 | Excellent | Very Low | Aqueous workup |
The implementation of Quality by Design principles ensures consistent product quality through systematic understanding of the manufacturing process [41]. Model-based scale-up methodologies utilize fundamental process understanding to predict the behavior of unit operations at different scales [41]. The application of these principles to pyrrolopyrimidine synthesis involves detailed characterization of critical process parameters including temperature profiles, mixing patterns, and heat transfer coefficients [41].
Crystallization processes require particular attention during scale-up, as changes in vessel geometry and mixing patterns can significantly affect particle size distribution and polymorphic form [38]. The development of robust crystallization protocols involves optimization of seeding strategies, cooling rates, and agitation conditions to ensure reproducible crystal quality [38]. Continuous crystallization technologies offer advantages in terms of consistent product quality and reduced batch-to-batch variation [38].
The integration of analytical techniques for real-time process monitoring enables immediate detection of process deviations and facilitates automated control systems [19]. High-performance liquid chromatography coupled with mass spectrometry provides rapid identification of impurities and ensures compliance with pharmaceutical quality standards [19]. The implementation of process analytical technology reduces the need for offline sampling and accelerates batch release procedures [19].
Density functional theory calculations represent the foundation of electronic structure analysis for N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine [1] [2]. The most widely employed computational approach utilizes the Becke three-parameter Lee-Yang-Parr functional with various basis sets, particularly B3LYP/6-31G(d,p) and B3LYP/6-311++G(2d,p) methods [3] [4]. These computational frameworks have demonstrated exceptional reliability for heterocyclic compounds containing nitrogen atoms, making them particularly suitable for pyrrolo[2,3-d]pyrimidine derivatives [2] [5].
The computational protocol typically involves geometry optimization followed by frequency calculations to ensure the structures correspond to true minima on the potential energy surface [3] [6]. Single-point energy calculations at higher basis set levels provide enhanced accuracy for electronic property determination [4]. The choice of B3LYP functional stems from its balanced treatment of electron correlation and exchange interactions, which proves essential for accurate description of aromatic systems and heteroatoms present in the target compound [2] [5].
The frontier molecular orbital analysis of N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine reveals critical insights into its electronic structure and reactivity patterns [3] [5]. The highest occupied molecular orbital energy levels typically range from -5.5 to -6.2 electron volts, while the lowest unoccupied molecular orbital energies fall between -1.8 to -2.4 electron volts for similar pyrrolo[2,3-d]pyrimidine systems [3] [6]. These values indicate moderate electron-donating capability and significant electron-accepting potential, characteristics that correlate with kinase binding affinity [5].
The HOMO-LUMO energy gap, calculated to be approximately 3.8 to 4.2 electron volts for related pyrrolo[2,3-d]pyrimidine derivatives, suggests reasonable chemical stability while maintaining sufficient reactivity for biological interactions [3] [7]. The spatial distribution of frontier molecular orbitals typically shows significant electron density localization on the pyrimidine nitrogen atoms and the pyrrole ring, indicating these regions as primary sites for electrophilic and nucleophilic interactions respectively [8] [6].
| Electronic Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 to -6.1 eV [3] | Electron donation capability |
| LUMO Energy | -2.0 to -2.3 eV [3] | Electron acceptance potential |
| Energy Gap | 3.8 to 4.2 eV [3] | Chemical stability |
| Dipole Moment | 3.2 to 4.1 Debye [4] | Polarity and solubility |
| Ionization Potential | 5.8 to 6.1 eV [5] | Oxidation resistance |
| Electron Affinity | 2.0 to 2.3 eV [5] | Reduction tendency |
The chemical reactivity descriptors derived from density functional theory calculations provide quantitative measures of molecular behavior [5] [7]. The chemical hardness, calculated as half the HOMO-LUMO gap, typically ranges from 1.9 to 2.1 electron volts for pyrrolo[2,3-d]pyrimidine systems, indicating moderate resistance to electronic perturbation [7]. The chemical softness, defined as the reciprocal of hardness, suggests moderate polarizability and reasonable susceptibility to environmental changes [5].
The electronegativity, calculated as the negative of the chemical potential, provides insights into the compound's electron-withdrawing capacity [5] [7]. Values typically range from 3.9 to 4.2 electron volts for similar systems, indicating moderate electronegativity comparable to nitrogen-containing heterocycles [7]. The electrophilicity index, a global reactivity parameter, demonstrates the compound's tendency to accept electrons from nucleophilic species, which correlates with its potential for protein binding interactions [5].
Vibrational frequency calculations using density functional theory methods provide insights into molecular dynamics and thermodynamic properties [3] [6]. The characteristic stretching frequencies of the pyrrolo[2,3-d]pyrimidine core typically appear between 1500-1650 wavenumbers for aromatic carbon-carbon and carbon-nitrogen bonds [3]. The amino group stretching vibrations occur around 3300-3500 wavenumbers, while the piperidine ring vibrations contribute to the fingerprint region below 1500 wavenumbers [6].
Thermodynamic parameters calculated at standard temperature and pressure conditions reveal important energetic characteristics [11]. The standard enthalpy of formation typically ranges from 150 to 200 kilojoules per mole for pyrrolo[2,3-d]pyrimidine derivatives, indicating moderate stability [11]. The standard entropy values, usually between 350 to 400 joules per mole per kelvin, reflect the molecular complexity and conformational flexibility [3]. These thermodynamic properties influence binding equilibria and kinetic parameters in biological systems [11].
Molecular docking studies of N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine focus primarily on Janus kinase family members, particularly JAK1, JAK2, and JAK3 [12] [13] [14]. The structural preparation involves careful selection of high-resolution crystal structures from the Protein Data Bank, with emphasis on structures containing bound inhibitors to ensure proper active site conformation [14] [15]. JAK1 structures such as 3EYG, JAK2 structures including 2B7A, and JAK3 structures like 1YVJ serve as representative models for docking investigations [14] [15].
The protein preparation protocol includes hydrogen atom addition, protonation state assignment, and side chain optimization to achieve energetically favorable conformations [14] [16]. The ATP-binding site, located between the amino-terminal and carboxyl-terminal lobes of the kinase domain, represents the primary target for inhibitor binding [17] [18]. The hinge region, consisting of residues that connect the two lobes, provides critical hydrogen bonding opportunities for pyrrolo[2,3-d]pyrimidine derivatives [17] [19].
The ATP-binding site of kinases presents a well-defined cavity suitable for accommodating small molecule inhibitors [17] [20]. The binding pocket consists of five distinct regions: the adenine pocket, the ribose pocket, the phosphate pocket, the hydrophobic pocket, and the solvent-accessible region [18]. For pyrrolo[2,3-d]pyrimidine compounds, the adenine pocket provides the primary binding location, with the pyrimidine ring forming hydrogen bonds with hinge region residues [19] [18].
The key binding interactions involve hydrogen bonding between the pyrimidine nitrogen atoms and backbone atoms of hinge residues such as leucine and glutamate [14] [19]. The pyrrole nitrogen serves as both hydrogen bond donor and acceptor, depending on the protonation state and local environment [12] [15]. Hydrophobic interactions between the piperidine ring and hydrophobic residues in the adenine pocket contribute significantly to binding affinity [16] [20].
| Kinase Target | Binding Affinity (IC50) | Key Interacting Residues | Binding Mode |
|---|---|---|---|
| JAK1 | 10-50 nM [14] | Leu881, Glu883, Leu959 [14] | Hinge region binding |
| JAK2 | 6-25 nM [12] [13] | Leu855, Glu930, Phe958 [12] | ATP-competitive |
| JAK3 | 15-80 nM [21] [22] | Leu828, Glu903, Phe932 [21] | Type I inhibition |
| BTK | 40-120 nM [23] | Leu542, Glu445, Phe413 [23] | Active site binding |
The selectivity of N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine among different kinases arises from subtle differences in binding site architecture and amino acid composition [14] [16]. The gatekeeper residue, which controls access to the hydrophobic pocket, varies among kinase families and significantly influences inhibitor selectivity [17] [20]. For JAK kinases, the gatekeeper residue is typically a methionine or phenylalanine, creating distinct steric environments for inhibitor binding [14].
The conformational flexibility of the activation loop and the position of the DFG motif also contribute to selectivity patterns [16] [19]. JAK3 selectivity can be enhanced by exploiting the unique cysteine residue in the ATP-binding site, which allows for covalent modification strategies [21] [22]. The (3R,6S)-stereochemistry of the piperidine ring provides additional selectivity through stereospecific interactions with chiral amino acid residues in the binding site [16].
Molecular dynamics simulations provide validation of docking poses and insights into binding stability over time [24] [25]. The simulation protocols typically involve explicit solvent models with periodic boundary conditions, using established force fields such as AMBER or CHARMM [26] [27]. Simulation lengths of 20-100 nanoseconds allow observation of conformational changes and binding mode stability [25] [27].
Root mean square deviation analysis reveals the stability of protein-ligand complexes, with values below 2-3 Ångströms indicating stable binding poses [25] [27]. Root mean square fluctuation calculations identify flexible regions that may accommodate ligand binding or contribute to selectivity [27]. Free energy calculations using methods such as molecular mechanics Poisson-Boltzmann surface area provide quantitative estimates of binding affinity [28] [27].
The induced fit mechanism plays a crucial role in the binding of pyrrolo[2,3-d]pyrimidine inhibitors to kinase active sites [16] [26]. The binding process involves mutual adaptation of both the ligand and protein conformations to achieve optimal complementarity [16]. The piperidine ring of N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits conformational flexibility that allows adaptation to different kinase binding sites [16].
Side chain movements of binding site residues accommodate the ligand while maintaining essential interactions [16] [26]. The helix αC movement, particularly important for kinase activity regulation, responds to inhibitor binding and contributes to selectivity mechanisms [16]. These conformational changes can be captured through ensemble docking approaches or molecular dynamics simulations with enhanced sampling methods [26].
Quantitative structure-activity relationship modeling for N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine and related compounds employs multiple computational approaches [23] [24] [29]. The development of robust QSAR models requires careful dataset curation, descriptor selection, and validation protocols [24] [30]. Training sets typically include 20-50 structurally related compounds with experimentally determined kinase inhibitory activities, while test sets contain 5-15 compounds for external validation [23] [31].
The comparative molecular field analysis and comparative molecular similarity indices analysis methods represent the most widely used three-dimensional QSAR approaches [23] [29]. These techniques generate contour maps indicating favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen bonding substituents [29] [31]. Cross-validation coefficients typically exceed 0.7 for robust models, while external validation correlation coefficients above 0.8 indicate strong predictive capability [23] [24].
The molecular descriptors employed in QSAR modeling encompass electronic, topological, geometric, and physicochemical properties [29] [30]. Electronic descriptors derived from density functional theory calculations include HOMO and LUMO energies, atomic charges, and molecular electrostatic potential-derived parameters [2] [9]. Topological descriptors capture connectivity patterns and structural complexity through indices such as molecular connectivity and shape descriptors [31] [30].
Geometric descriptors account for three-dimensional structural features including molecular volume, surface area, and conformational parameters [29] [30]. The principal component analysis and partial least squares regression methods facilitate dimensionality reduction and feature selection to avoid overfitting [24] [31]. Variable importance analysis identifies critical structural features that drive biological activity, providing guidance for lead optimization efforts [29] [30].
| Descriptor Type | Examples | Contribution to Activity |
|---|---|---|
| Electronic | HOMO energy, atomic charges [2] | 25-35% |
| Steric | Molecular volume, bulk descriptors [29] | 20-30% |
| Electrostatic | Dipole moment, potential maps [9] | 15-25% |
| Hydrophobic | LogP, hydrophobic surface area [31] | 10-20% |
| Hydrogen Bonding | Donor/acceptor counts [29] | 5-15% |
The QSAR models enable prediction of kinase inhibitory activity for novel pyrrolo[2,3-d]pyrimidine derivatives before synthesis [24] [30]. Activity predictions typically achieve correlation coefficients of 0.75-0.90 when compared to experimental values, demonstrating strong predictive capability [23] [29]. The models identify optimal ranges for key descriptors and guide structural modifications to enhance potency and selectivity [31] [30].
Lead optimization strategies based on QSAR insights focus on modifications that improve favorable descriptor contributions while maintaining essential binding interactions [29] [30]. The stereochemical configuration at the piperidine ring significantly influences activity, with the (3R,6S)-configuration providing optimal spatial orientation for kinase binding . Substituent modifications at various positions can modulate electronic properties and binding affinity according to QSAR predictions [31].
Advanced QSAR approaches enable prediction of selectivity profiles across multiple kinase targets [14] [30]. Multi-target QSAR models incorporate activity data from different kinases to identify structural features responsible for selectivity [14] [30]. These models reveal that subtle changes in substituent patterns can dramatically alter selectivity profiles, providing opportunities for designing highly selective inhibitors [14].
The selectivity indices calculated from multi-target QSAR models quantify the preference for specific kinase targets [14] [30]. Values above 100-fold selectivity are typically required for therapeutic applications to minimize off-target effects [30]. The pyrrolo[2,3-d]pyrimidine scaffold shows particular promise for achieving JAK3 selectivity through appropriate substitution patterns [21] [22].
The integration of machine learning techniques with traditional QSAR methods enhances predictive accuracy and expands applicability domains [30] [33]. Convolutional neural networks and recurrent neural networks can automatically extract features from molecular structures, reducing dependence on hand-crafted descriptors [30]. Deep learning approaches show particular promise for capturing complex nonlinear relationships between structure and activity [30] [33].
Random forest and support vector machine algorithms provide robust alternatives to traditional regression methods, offering improved handling of nonlinear relationships and outliers [30]. Ensemble methods that combine multiple algorithms often achieve superior predictive performance compared to individual approaches [33]. The quantum machine learning approaches represent emerging frontiers that may unlock new capabilities for QSAR modeling of kinase inhibitors [33].
Pharmacophore models derived from QSAR analysis identify essential molecular features required for kinase inhibitory activity [2] [18]. The typical pharmacophore for pyrrolo[2,3-d]pyrimidine kinase inhibitors includes hydrogen bond acceptor features at the pyrimidine nitrogen atoms, a hydrogen bond donor at the pyrrole nitrogen, and hydrophobic regions corresponding to the piperidine ring [2] [18]. These models guide virtual screening of compound libraries to identify novel inhibitors with desired activity profiles [18].
The pharmacophore-based virtual screening protocols can process millions of compounds within reasonable computational time frames [18]. Hit rates typically range from 1-5% for well-validated pharmacophore models, representing significant enrichment over random screening [18]. The combination of pharmacophore screening with molecular docking and QSAR prediction provides a comprehensive computational approach for inhibitor discovery [30] [18].
Absorption, distribution, metabolism, excretion, and toxicity property prediction represents a critical component of comprehensive QSAR analysis [30]. The pyrrolo[2,3-d]pyrimidine scaffold generally exhibits favorable drug-like properties, with molecular weights typically below 500 Daltons and reasonable lipophilicity values [4]. Solubility predictions indicate moderate aqueous solubility, which may require formulation strategies for optimal bioavailability [4].